
1-(3-Chloro-2-hydroxyphenyl)propan-1-one
molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-(3-Chloro-2-

hydroxyphenyl)propan-1-one
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An In-Depth Technical Guide to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one: Properties,

Synthesis, and Applications

Executive Summary
This technical guide provides a comprehensive overview of 1-(3-Chloro-2-
hydroxyphenyl)propan-1-one, a halogenated hydroxyaryl ketone of significant interest to the

scientific community. Hydroxyaryl ketones serve as crucial intermediates in the synthesis of a

wide array of pharmaceuticals and agrochemicals.[1][2] The introduction of a chloro-substituent

on the phenyl ring modulates the molecule's electronic properties and metabolic stability,

making it a valuable scaffold for drug discovery. This document details the compound's

physicochemical properties, outlines a robust synthetic methodology via the Fries

rearrangement, presents detailed experimental workflows for its preparation and

characterization, and explores its potential applications in research and development.

Introduction and Strategic Importance
Hydroxyaryl ketones are a cornerstone class of organic compounds, distinguished by a ketone

functional group attached to a phenolic ring. Their utility is well-established, primarily as

precursors for the synthesis of biologically active molecules such as flavonoids, chromanones,

and other complex heterocyclic systems.[2] The specific compound, 1-(3-Chloro-2-
hydroxyphenyl)propan-1-one, combines the reactive potential of the ketone and hydroxyl

groups with the electronic and steric influence of a chlorine atom. This strategic placement of
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the chloro- and hydroxyl- groups makes it a tailored building block for developing novel

chemical entities with potential therapeutic value.

Physicochemical Properties and Molecular
Structure
A precise understanding of a compound's physical and chemical properties is fundamental for

its application in synthetic chemistry and drug design. The key identifiers and computed

properties for 1-(3-Chloro-2-hydroxyphenyl)propan-1-one are summarized below.

Data Presentation: Compound Properties
Property Value Source

Molecular Formula C₉H₉ClO₂ PubChem[3]

Molecular Weight 184.62 g/mol PubChem[3]

IUPAC Name
1-(3-chloro-2-

hydroxyphenyl)propan-1-one
PubChem[3]

Monoisotopic Mass 184.0291072 Da PubChem[3]

Hydrogen Bond Donor Count 1 PubChem[3]

Hydrogen Bond Acceptor

Count
2 PubChem[3]

Rotatable Bond Count 2 PubChem[3]

Topological Polar Surface Area 37.3 Å² PubChem[3]

XLogP3 2.6 PubChem[3]

Molecular Structure Diagram
Caption: Figure 1: Chemical Structure of 1-(3-Chloro-2-hydroxyphenyl)propan-1-one.

Synthesis and Mechanistic Considerations: The
Fries Rearrangement
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The Fries rearrangement is a powerful and industrially significant reaction for the synthesis of

hydroxyaryl ketones from phenolic esters.[1][4] This reaction is typically catalyzed by Lewis

acids (e.g., AlCl₃, TiCl₄) or strong Brønsted acids and exhibits ortho- and para-selectivity, which

can be controlled by reaction conditions such as temperature and solvent.[2][5]

Expertise & Rationale for Synthetic Route
The Fries rearrangement is selected as the optimal pathway for several reasons:

Convergent Synthesis: It efficiently assembles the target scaffold from readily available

precursors, 2-chlorophenol and propionyl chloride.

Established Methodology: The reaction is well-documented, with numerous variations that

allow for optimization of yield and regioselectivity.[4][6]

Scalability: The reaction is amenable to scale-up, a critical consideration for pharmaceutical

development.

The proposed synthesis involves two primary steps: esterification of 2-chlorophenol followed by

a Lewis acid-catalyzed rearrangement. Low temperatures during the rearrangement step

generally favor the formation of the para-isomer, while higher temperatures tend to yield more

of the ortho-product, which is the desired outcome for this synthesis.[5]

Synthetic Workflow Diagram
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Step 1: Esterification

Step 2: Fries Rearrangement

2-Chlorophenol

2-Chlorophenyl propanoate

Pyridine, DCM
0°C to RT

Propionyl Chloride

Pyridine, DCM
0°C to RT

1-(3-Chloro-2-hydroxyphenyl)propan-1-one
(Target Molecule)

AlCl₃ (Lewis Acid)
Nitromethane
High Temp.

Figure 2: Proposed Synthetic Pathway via Fries Rearrangement.

Click to download full resolution via product page

Caption: Figure 2: Proposed Synthetic Pathway via Fries Rearrangement.

Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Chlorophenyl propanoate

To a stirred solution of 2-chlorophenol (1.0 eq) and pyridine (1.2 eq) in dichloromethane

(DCM, 5 mL/mmol) at 0°C under a nitrogen atmosphere, add propionyl chloride (1.1 eq)

dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with 1M HCl (aq).

Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester, which

can be used in the next step without further purification.

Step 2: Fries Rearrangement to 1-(3-Chloro-2-hydroxyphenyl)propan-1-one

To a flask charged with anhydrous aluminum chloride (AlCl₃, 3.0 eq), add nitromethane as

the solvent and cool to 0°C.

Add the 2-chlorophenyl propanoate (1.0 eq) synthesized in Step 1 to the stirred suspension.

Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. The elevated

temperature is crucial for favoring the ortho-rearrangement.[5]

Monitor the formation of the product by TLC or HPLC.

After completion, cool the reaction mixture to 0°C and carefully quench by slowly adding

crushed ice followed by concentrated HCl.

The resulting mixture is then processed for product isolation as described in the following

section.

Workflow for Purification and Structural Validation
A rigorous purification and characterization protocol is essential to ensure the identity and

purity of the final compound, a non-negotiable standard in drug development.

Purification & Analysis Workflow Diagram
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Structural Validation

Crude Product from
Quenched Reaction Mixture

Liquid-Liquid Extraction
(e.g., Ethyl Acetate/Water)

Dry Organic Layer
(Anhydrous Na₂SO₄)

Solvent Removal
(Rotary Evaporation)

Column Chromatography
(Silica Gel, Hexane/EtOAc gradient)

Collect & Combine
Pure Fractions (TLC)

Pure Compound
(Solvent-free)

¹H & ¹³C NMR

Characterize

Mass Spectrometry (MS)

Characterize

Infrared (IR) Spectroscopy

Characterize

Figure 3: Post-Synthesis Purification and Validation Workflow.

Click to download full resolution via product page

Caption: Figure 3: Post-Synthesis Purification and Validation Workflow.
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Detailed Experimental Protocol: Purification and
Characterization

Extraction: Extract the quenched reaction mixture from the synthesis step with ethyl acetate

(3x volumes). Combine the organic layers.

Washing: Wash the combined organic phase sequentially with water and saturated brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexane as the eluent.

Characterization (Self-Validating System):

Nuclear Magnetic Resonance (NMR): Dissolve a sample in CDCl₃ or DMSO-d₆. The ¹H

NMR spectrum should show characteristic aromatic proton signals, a quartet and a triplet

for the propanoyl chain, and a phenolic -OH peak. The ¹³C NMR will confirm the number of

unique carbons.

Mass Spectrometry (MS): An ESI-MS analysis will confirm the molecular weight, with a

characteristic isotopic pattern for the single chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will show a broad -OH stretch (around 3200-

3500 cm⁻¹) and a sharp C=O stretch (around 1650-1680 cm⁻¹).

Applications in Research and Drug Development
1-(3-Chloro-2-hydroxyphenyl)propan-1-one is not an end product but a versatile synthetic

intermediate. Its value lies in the strategic placement of three distinct functional handles that

can be selectively manipulated.

The Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to generate libraries

of ether and ester derivatives. It also directs further electrophilic aromatic substitution.
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The Ketone Carbonyl Group: Can be reduced to a secondary alcohol, serve as a site for

condensation reactions (e.g., aldol, Mannich), or be used in the synthesis of heterocyclic

rings like flavones or chromones.

The Aryl Chloride: Can participate in transition-metal-catalyzed cross-coupling reactions

(e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom

bonds, dramatically increasing molecular complexity.

By leveraging these reactive sites, medicinal chemists can rapidly generate a diverse set of

analogues for structure-activity relationship (SAR) studies, aiming to optimize potency,

selectivity, and pharmacokinetic properties of lead compounds.

Conclusion
1-(3-Chloro-2-hydroxyphenyl)propan-1-one is a high-value chemical intermediate with

significant potential for professionals in drug discovery and materials science. Its synthesis is

achievable through robust and scalable methods like the Fries rearrangement. The

compound's well-defined physicochemical properties and versatile functional groups make it an

ideal starting point for the development of novel and complex molecular architectures. This

guide provides the foundational knowledge and practical protocols necessary for its synthesis,

purification, and strategic application in advanced research settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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